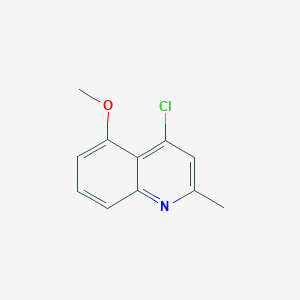

4-Chloro-5-methoxy-2-methyl-quinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-6-8(12)11-9(13-7)4-3-5-10(11)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYODCSNXOVWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=CC=C2OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445028 | |

| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59611-54-0 | |

| Record name | 4-chloro-5-methoxy-2-methyl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Methoxy 2 Methyl Quinoline

General Synthetic Strategies for the Quinoline (B57606) Core Formation

Numerous classical methods have been developed for the construction of the quinoline ring, many of which rely on the cyclization of aniline (B41778) derivatives. nih.gov These strategies are valued for their reliability and the accessibility of starting materials.

The condensation of anilines with carbonyl compounds is a primary strategy for quinoline synthesis. Two prominent named reactions for forming quinolin-4-one or 4-hydroxyquinoline (B1666331) structures are the Conrad-Limpach and Combes syntheses.

Conrad-Limpach Synthesis : This method involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate (B1235776). wikipedia.orgscribd.com The reaction typically proceeds in two stages: an initial condensation to form a β-anilinocrotonate intermediate, followed by a high-temperature thermal cyclization (annulation) to yield the 4-hydroxyquinoline product. wikipedia.orgsynarchive.comnih.gov The cyclization step is often the rate-determining step and requires significant heat, traditionally in high-boiling solvents like mineral oil or Dowtherm A. wikipedia.orgnih.gov

Combes Quinoline Synthesis : This approach utilizes the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the resulting Schiff base intermediate to form a substituted quinoline. wikipedia.org Concentrated sulfuric acid is a common catalyst for the cyclization step. wikipedia.org

The choice between these methods can be influenced by the desired substitution pattern on the final quinoline ring. The general mechanism for these aniline-based cyclizations is summarized below.

| Synthesis Name | Aniline Reactant | Carbonyl Reactant | Primary Product Type | Typical Catalyst/Conditions |

|---|---|---|---|---|

| Conrad-Limpach | Substituted Aniline | β-Ketoester (e.g., Ethyl acetoacetate) | 4-Hydroxyquinoline | Thermal cyclization (~250 °C) wikipedia.org |

| Combes | Substituted Aniline | β-Diketone | Substituted Quinoline | Acid-catalyzed cyclization (e.g., H₂SO₄) wikipedia.org |

The Friedländer synthesis is another fundamental method for constructing the quinoline system. In its general form, it is an acid- or base-catalyzed condensation between an o-amino-substituted aromatic aldehyde or ketone and a second compound containing a reactive α-methylene group (a carbon atom adjacent to a carbonyl group). This reaction is valued for its operational simplicity and the ready availability of the necessary starting materials. The versatility of the Friedländer synthesis allows for the preparation of a wide array of poly-substituted quinolines.

Detailed Preparation Methodologies for 4-Chloro-5-methoxy-2-methyl-quinoline

The synthesis of the title compound is achieved via a two-step process: first, the formation of a 4-hydroxyquinoline intermediate, followed by a chlorination reaction.

The key precursor to the final product is 5-Methoxy-2-methylquinolin-4-ol, which exists in tautomeric equilibrium with 5-methoxy-2-methylquinolin-4(1H)-one. This intermediate is prepared via a Conrad-Limpach type reaction.

To synthesize the 5-methoxy substituted quinoline ring, the required starting material is 3-methoxyaniline (m-anisidine). The condensation of 3-methoxyaniline with ethyl acetoacetate proceeds via the Conrad-Limpach mechanism. wikipedia.org The initial step is the condensation between the aniline and the keto group of ethyl acetoacetate, which, after dehydration, forms an enamine intermediate (ethyl 3-(3-methoxyphenylamino)but-2-enoate). This is followed by a high-temperature intramolecular cyclization, where the aromatic ring attacks the ester carbonyl, leading to the formation of the heterocyclic ring and elimination of ethanol (B145695) to yield 5-methoxy-2-methylquinolin-4-ol.

It is important to note that the regiochemistry of the product is determined by the substitution pattern of the starting aniline. Using 4-methoxyaniline, as mentioned in the section heading, would result in cyclization occurring para to the methoxy (B1213986) group, yielding the isomeric product, 6-methoxy-2-methylquinolin-4-ol.

The thermal cyclization step in the Conrad-Limpach synthesis requires harsh conditions. Polyphosphoric acid (PPA) is frequently employed as an effective reagent to facilitate this transformation under more controlled conditions. ijpsr.com PPA serves as both a condensing agent and a cyclizing agent, acting as a strong dehydrating acid catalyst. wikipedia.orgijpsr.com In some procedures, a mixture of the aniline and ethyl acetoacetate is heated directly in PPA, which promotes both the initial condensation and the subsequent ring closure in a one-pot fashion, often providing better yields compared to traditional thermal methods without a catalyst. ijpsr.com

The subsequent conversion of the 5-methoxy-2-methylquinolin-4-ol intermediate to the final product, This compound , is achieved through a standard chlorination reaction. This involves treating the quinolin-4-ol with a chlorinating agent such as phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), which effectively replaces the hydroxyl group at the C4 position with a chlorine atom. mdpi.com

Regioselective Chlorination at the C-4 Position of the Quinoline Ring

The introduction of a chlorine atom at the C-4 position of the quinoline ring is a critical transformation, often starting from a 4-hydroxyquinoline or its tautomeric form, quinolin-4(1H)-one. This conversion is a key step because the resulting 4-chloroquinoline (B167314) is highly activated for nucleophilic substitution, making it a versatile intermediate for further functionalization. worktribe.com The synthesis of the precursor, 2-methyl-5-methoxyquinolin-4-one, is typically achieved through cyclization reactions, such as the Conrad-Limpach synthesis, starting from an appropriately substituted aniline and a β-ketoester.

Application of Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)

A standard and highly effective method for the deoxychlorination of 4-hydroxyquinolines involves the use of phosphorus oxychloride (POCl₃). acsgcipr.org The reaction's efficacy is often enhanced by the addition of a catalytic amount of N,N-Dimethylformamide (DMF). acsgcipr.org In this process, POCl₃ and DMF react in situ to form the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, which is a powerful electrophilic species. niscpr.res.inyoutube.com

The mechanism proceeds via the activation of the 4-quinolone tautomer. The oxygen atom of the quinolone attacks the Vilsmeier reagent, forming an intermediate that is then attacked by a chloride ion. This sequence ultimately replaces the hydroxyl group with a chlorine atom. niscpr.res.innih.gov The reaction is typically conducted by heating the 4-hydroxyquinoline precursor in neat POCl₃, sometimes with DMF, at elevated temperatures (e.g., 90-110°C) to drive the reaction to completion. niscpr.res.inresearchgate.netatlantis-press.com This method is widely used in the synthesis of related chloroquinolines due to its reliability and high yield. researchgate.netatlantis-press.com

Introduction and Stability of the Methyl Group at C-2

The methyl group at the C-2 position is a common feature in many bioactive quinoline derivatives. atamanchemicals.com Its presence can significantly influence the molecule's steric and electronic properties. This substituent is generally stable but can also be activated for further functionalization. acs.org

Methylation during Initial Cyclization

The most straightforward method for introducing the 2-methyl group is during the initial construction of the quinoline ring system. Several classic quinoline syntheses can be employed to achieve this substitution pattern. For instance, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds, while the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group. scirp.orgscribd.com In the context of this compound, a common precursor is 2-methyl-5-methoxyquinolin-4-one. This intermediate can be synthesized via the reaction of 3-methoxyaniline with ethyl acetoacetate, where the acetoacetate provides the C-2 methyl group and the C-4 carbonyl that will later be chlorinated.

Post-Cyclization Alkylation Strategies (e.g., Methyl Iodide, Dimethyl Sulfate)

While incorporating the methyl group during cyclization is more common, post-cyclization C-H alkylation represents an alternative strategy. researchgate.net Direct C-2 methylation of a pre-formed quinoline ring is challenging but can be achieved under specific conditions, often involving radical reactions or organometallic reagents. Photochemical methods for C-H methylation are an area of ongoing research. researchgate.net More commonly, derivatization occurs on the nitrogen atom; for example, N-methylation of quinolines can be achieved using reagents like methyl iodide or methyl trifluoromethanesulfonate. rsc.orgrsc.org The C-2 methyl group itself is a site for further reactivity; it can tautomerize to an enamine, which then acts as a nucleophile, allowing for functionalization at the methyl position rather than its introduction. acs.org

Functional Group Transformations and Sequential Introduction of Substituents

The strategic sequence of introducing and modifying functional groups is paramount in the synthesis of complex quinolines. For a molecule like this compound, the synthetic route is designed to build the core and then perform key transformations. A representative sequence involves:

Cyclization: Formation of the 2-methyl-5-methoxyquinolin-4-one core.

Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using POCl₃, as detailed previously. researchgate.netatlantis-press.com

Once the 4-chloro derivative is obtained, it serves as a versatile platform for further modifications. The C-4 chlorine is an excellent leaving group, readily displaced by various nucleophiles such as amines, alcohols, and thiols to generate a diverse library of C-4 substituted quinolines. researchgate.net The C-2 methyl group can be functionalized, and the methoxy group on the benzene (B151609) ring can potentially be cleaved to a hydroxyl group under strong acidic conditions, allowing for another point of modification.

| Position | Initial Group | Reagents/Conditions | Transformed Group | Reference |

|---|---|---|---|---|

| C-4 | -OH (from quinolone) | POCl₃, DMF, 110°C | -Cl | researchgate.netatlantis-press.com |

| C-4 | -Cl | Benzylamine, Ethanolamine | -NHCH₂Ph, -NHCH₂CH₂OH | researchgate.net |

| C-2 Methyl | -CH₃ | Aminals, TsOH·H₂O | -CH₂CH(NR₂)₂ | acs.org |

| N-1 | Pyridine (B92270) Nitrogen | Methyl Iodide (CH₃I) | N⁺-CH₃ (Quinolinium salt) | acs.org |

Analogous Synthetic Routes to Related Chloro-Methoxy-Methylquinoline Derivatives

The synthetic strategies for this compound are applicable to a wide range of related derivatives. The specific placement of chloro, methoxy, and methyl groups can be altered by selecting different starting materials. Examining these analogous routes provides insight into the versatility of quinoline synthesis.

For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline, which undergoes cyclization, followed by nitration, and finally chlorination with POCl₃/DMF. researchgate.netatlantis-press.com The synthesis of 2-chloro-6-methoxy-4-methylquinoline would similarly start from 4-methoxyaniline but utilize a different cyclization partner to place the methyl group at C-4, followed by chlorination of the resulting 2-quinolone. chemsynthesis.com The preparation of 4-chloro-6,7-dimethoxyquinoline , an intermediate for certain pharmaceuticals, involves the cyclization of 3,4-dimethoxyaniline (B48930) derivatives, followed by chlorination. google.com

These examples underscore a common synthetic paradigm: the assembly of a substituted quinolin-4-one or quinolin-2-one core through a suitable cyclization reaction, followed by a deoxychlorination step to install the reactive chloro substituent.

| Compound | Key Starting Material | Key Synthetic Steps | Reference |

|---|---|---|---|

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | 4-Methoxyaniline | Cyclization, Nitration, Chlorination (POCl₃/DMF) | researchgate.netatlantis-press.com |

| 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline | 2-Amino-5-chlorobenzophenone | Friedländer Condensation | scirp.org |

| 2-Chloro-7-methylquinoline | 7-Methylquinolin-2(1H)-one | Deoxychlorination (TCCA, PPh₃) | chemicalbook.com |

| 4-Chloro-6,7-dimethoxyquinoline | 3,4-Dimethoxyaniline | Cyclization, Chlorination (POCl₃) | google.com |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | 6-Chloroquinoline and 6-Methoxyindole | Methylation, Oxidation, Cyclization | acs.org |

Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-Methoxyaniline

The synthesis proceeds as follows:

Cyclization: The initial step involves the reaction of 4-Methoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid. Heating this mixture to 170 °C for one hour induces a cyclization reaction to form the quinoline core. atlantis-press.com

Nitration: The resulting quinoline intermediate is then subjected to nitration. This is achieved by reacting it with nitric acid in a propionic acid medium at a temperature of 125 °C for two hours, which introduces a nitro group onto the quinoline ring. atlantis-press.comresearchgate.net

Chlorination: The final step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is accomplished by treating the nitrated quinoline with phosphorus oxychloride (POCl₃) in N,N-Dimethylformamide (DMF) at 110 °C for one hour, yielding the target compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.comresearchgate.net

The structure of the final product is typically confirmed using analytical techniques such as ¹H NMR and Mass Spectrometry (MS). atlantis-press.comatlantis-press.com

Interactive Data Table: Synthesis Steps for 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

| 1. Cyclization | 4-Methoxyaniline, Ethyl acetoacetate | Polyphosphoric acid, 170 °C, 1 h | 4-hydroxy-6-methoxy-2-methylquinoline |

| 2. Nitration | 4-hydroxy-6-methoxy-2-methylquinoline | Propionic acid, Nitric acid, 125 °C, 2 h | 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline |

| 3. Chlorination | 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline | Phosphorus oxychloride, N,N-Dimethylformamide, 110 °C, 1 h | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

Comparative Analysis of Synthetic Challenges in Substituted Quinoline Systems

The synthesis of substituted quinolines is a well-established field, yet it presents several persistent challenges. The choice of synthetic route often depends on the desired substitution pattern, and classical methods each have their own limitations.

Skraup/Doebner-von Miller Synthesis: These methods involve the reaction of anilines with glycerol (B35011) (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strong acid and oxidizing conditions. rsc.orgrsc.org While effective for producing a range of quinolines, the harsh reaction conditions can limit their application, especially for substrates with sensitive functional groups.

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org A significant challenge in the Friedländer synthesis is controlling regioselectivity when unsymmetrical ketones are used as reactants. rsc.org

Vilsmeier-Haack Reaction: The intramolecular cyclization of acetanilides using phosphorus oxychloride in DMF (a Vilsmeier-Haack reaction) provides a route to 2-chloroquinoline-3-carbaldehydes. rsc.orgnih.gov This highlights how different synthetic strategies can yield quinolines with varied functionalization at specific positions. nih.gov

Control of Regioselectivity: A primary challenge across many quinoline syntheses is achieving the desired arrangement of substituents on the final ring system. The electronic properties and positions of substituents on the starting aniline can direct the cyclization and subsequent electrophilic or nucleophilic substitution reactions in ways that may compete with the desired outcome. rsc.org

Functional Group Tolerance: Many traditional quinoline syntheses require high temperatures and aggressive reagents (e.g., strong acids), which are incompatible with a wide range of functional groups. tandfonline.com Modern methods, including transition metal-catalyzed reactions, aim to overcome these limitations by offering milder conditions and broader substrate scopes. rsc.org

The synthesis of a complex molecule like this compound necessitates a strategy that can precisely control the placement of the chloro, methoxy, and methyl groups, navigating the inherent challenges of regioselectivity and functional group compatibility.

Chemical Reactivity and Derivatization Strategies for 4 Chloro 5 Methoxy 2 Methyl Quinoline

Reactivity of the Chloro Substituent at C-4

The chlorine atom at the C-4 position of the quinoline (B57606) ring is a key site for chemical modification. Its reactivity is largely dictated by the electron-deficient nature of the pyridine (B92270) ring, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of Halogenated Quinolines

The carbon at the C-4 position of the quinoline ring is susceptible to nucleophilic attack. This is because the nitrogen atom in the pyridine ring withdraws electron density, making positions 2 and 4 electrophilic. tutorsglobe.comresearchgate.netquora.com Consequently, the chloro group at C-4 acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Most preparations of 4-aminoquinolines, for instance, involve the direct coupling of a 4-chloroquinoline (B167314) with an amine substrate via an SNAr mechanism. nih.gov The reaction proceeds through the attack of the nucleophile (the amine) on the C-4 carbon, followed by the expulsion of the chloride ion. nih.gov This method is broadly applicable, using various amine nucleophiles like anilines, benzylamines, and aliphatic amines to produce a diverse range of 4-substituted quinolines. mdpi.com The reactivity in these substitutions can be influenced by substituents on the quinoline ring and the reaction conditions, with acid or base catalysis often playing a significant role. researchgate.net Studies on similar chloroquinolines have demonstrated that reactions with nucleophiles such as hydrazides, azides, and various amines lead to a wide array of 4-substituted quinolinones. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution on 4-Chloroquinolines

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloroquinolines | Amine Substrates | 4-Aminoquinolines | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloroquinolines | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |

Potential for Cross-Coupling Reactions at the C-4 Position

The C-4 chloro substituent is also an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The high reactivity of the C-4 position in quinazolines, a related heterocyclic system, is attributed to the α-nitrogen effect, which facilitates the oxidative addition of palladium. mdpi.com This enhanced reactivity makes the C-4 position a prime site for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

The Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid, is widely used to synthesize aryl-substituted quinolines. nih.gov For example, 2-aryl-4-chloro-3-iodoquinolines have been successfully used in Suzuki cross-coupling reactions to produce 2,3-diaryl-4-chloroquinolines. nih.gov The reliability and versatility of these reactions have made them a cornerstone in medicinal chemistry for generating novel molecular architectures. nih.gov Similarly, the Buchwald-Hartwig amination provides an effective method for forming aromatic C-N bonds, complementing the classical SNAr reactions. nih.gov

Transformations Involving the Methoxy (B1213986) Group at C-5

The methoxy group at the C-5 position, located on the benzene (B151609) ring portion of the quinoline, offers another site for functionalization. While less reactive than the C-4 chloro group, it can be transformed, typically through cleavage of the ether bond.

Demethylation of methoxyquinolines is a common strategy to yield the corresponding hydroxyquinolines. This transformation can be achieved using various reagents. For example, boron tribromide in dichloromethane (B109758) has been used for the demethylation of 2,3-diaryl-4-methoxyquinolines to afford the corresponding quinolin-4(1H)-ones. nih.gov However, the success of this reaction can be influenced by other substituents on the quinoline ring. nih.gov The presence of methoxy groups can significantly influence the biological and chemical properties of the resulting compounds. researchgate.net

Reactions at the Methyl Group (C-2) for Further Functionalization

The methyl group at the C-2 position is activated by the adjacent nitrogen atom of the quinoline ring, making its benzylic C(sp³)–H bonds acidic and susceptible to deprotonation and subsequent functionalization. acs.org This reactivity is driven by the ability of 2-methylquinolines to tautomerize to an enamine form, which then acts as a nucleophile. acs.org

This reactivity allows for a variety of transformations:

Condensation Reactions: The activated methyl group can undergo Knoevenagel-type condensation reactions with aldehydes to form styrylquinolines. researchgate.net

Oxidation: The methyl group can be oxidized to a formyl group (quinoline-2-carbaldehyde), which is a versatile intermediate for further synthesis. nih.govacs.org

Mannich-type Reactions: Direct Mannich-type functionalization of the C2-methyl group can be achieved by reacting with aminals in the presence of an acid promoter, leading to aminomethylated quinoline derivatives. acs.org

These functionalization strategies often require specific catalysts or harsh conditions, but they provide a powerful means to elaborate the quinoline scaffold from the C-2 position. acs.orgnih.gov

Electrophilic and Nucleophilic Reactions of the Quinoline Ring System

The quinoline ring system itself possesses a distinct pattern of reactivity towards electrophiles and nucleophiles. tutorsglobe.com The pyridine ring is electron-deficient and thus generally resistant to electrophilic attack but reactive towards nucleophiles at positions C-2 and C-4. tutorsglobe.comresearchgate.net Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, primarily at positions C-5 and C-8. tutorsglobe.comuop.edu.pk

Nucleophilic Substitution: As discussed, the pyridine ring is susceptible to nucleophilic attack, especially at C-2 and C-4. tutorsglobe.com If the C-4 position is already substituted (as with the chloro group), nucleophilic attack can occur at C-2. uop.edu.pk For example, unsubstituted quinoline reacts with sodamide to yield 2-aminoquinoline. uop.edu.pk

Synthesis of Hybrid Systems and Conjugates Based on the Quinoline Scaffold

The versatile reactivity of the quinoline core makes it an excellent platform for the synthesis of hybrid molecules and conjugates. thesciencein.org This strategy involves covalently linking the quinoline scaffold to other chemical entities, such as different heterocyclic rings or pharmacophores, to create new molecules with combined or enhanced properties. nih.govmdpi.com

The functional groups on 4-chloro-5-methoxy-2-methyl-quinoline provide multiple handles for such syntheses.

The C-4 chloro group is ideal for linking other molecules via nucleophilic substitution or cross-coupling reactions. For example, 4-aminoquinolines are often used as a base to conjugate with other moieties. nih.gov

The C-2 methyl group can be functionalized and then used as an anchor point. For instance, after oxidation to an aldehyde, it can undergo condensation with various amines to form Schiff bases, which can be part of a larger hybrid structure. researchgate.net

The C-5 position , after demethylation to a hydroxyl group, can be used to form ether or ester linkages to other molecules.

This molecular hybridization approach has been used to synthesize a wide array of complex molecules, including quinoline-triazole, quinoline-pyrimidine, and quinoline-mercaptopyrimidine conjugates. nih.gov

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive elucidation of 4-Chloro-5-methoxy-2-methyl-quinoline's structure would rely on a combination of advanced spectroscopic methods. However, specific experimental spectra for this compound are not currently documented in public databases. The following sections outline the standard methodologies that would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would identify the chemical shifts and coupling constants of protons on the quinoline (B57606) ring, the methyl group, and the methoxy (B1213986) group. ¹³C NMR would provide data on the chemical shifts of each unique carbon atom in the molecule. mdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, would be used to establish connectivity between protons and carbons, confirming the precise arrangement of substituents on the quinoline core. While spectra for isomers like 4-Chloro-8-methoxy-2-methylquinoline are noted to conform to their respective structures, specific data for the 5-methoxy isomer is absent. thermofisher.com

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR), FT-Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within a molecule. An FTIR or FT-Raman spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic and methyl groups, C=N and C=C stretching within the quinoline ring, C-O stretching of the methoxy group, and a C-Cl stretching vibration. Analysis of related compounds like 4-Chloro-2-methylquinoline provides a basis for expected spectral regions for these functional groups. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within conjugated systems like the quinoline ring. The spectrum for this compound would display absorption maxima (λmax) corresponding to π-π* transitions characteristic of the heteroaromatic system. The position and intensity of these absorptions are influenced by the substituents (chloro, methoxy, and methyl groups), which act as auxochromes, modifying the electronic properties of the quinoline core. Studies on related quinoline derivatives show that these compounds have potential applications in materials science, such as in organic light-emitting diodes (OLEDs), due to their optical properties. quinoline-thiophene.com

Mass Spectrometry (LC-MS, ESI-MS, HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀ClNO), high-resolution mass spectrometry (HRMS) would confirm its exact mass. sigmaaldrich.com The mass spectrum would show a molecular ion peak [M]⁺ and an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak). Analysis of the fragmentation pattern would provide further structural information, revealing stable fragments formed by the loss of groups such as a methyl radical (•CH₃) or carbon monoxide (CO). mcmaster.ca

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a compound in the solid state. This technique would determine the precise bond lengths, bond angles, and the planarity of the quinoline ring system in this compound. It would also reveal intermolecular interactions, such as π–π stacking, that govern the crystal packing. While crystallographic data is available for related isomers like 4-Chloro-2,5-dimethylquinoline (B3024344), no such information has been published for this compound. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of synthesized compounds and for their isolation. A reversed-phase HPLC method would be suitable for determining the purity of a this compound sample. thermofisher.com Such methods are also scalable for preparative separation to isolate the compound from reaction mixtures or impurities. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, methods for structurally similar quinoline derivatives provide a strong basis for developing an effective analytical procedure.

The analysis of quinoline derivatives by HPLC is common, often employing reverse-phase chromatography. For instance, the purity of 4-Chloro-8-methoxy-2-methylquinoline has been assayed by HPLC, indicating its utility for this class of compounds. In a study focused on 2-substituted quinolines, a gradient elution method was developed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and a sodium phosphate (B84403) buffer. This approach allowed for the successful separation of various quinoline analogues.

Another example involves the analysis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, where HPLC was used to confirm the purity of the compound. The mobile phase in this case was a mixture of methanol (B129727) and acetonitrile (80:20 v/v) run for 30 minutes. Furthermore, the development of an HPLC method for 2-chloromethyl-4-methyl quinazoline (B50416) utilized an Inertsil ODS 3V column with a mobile phase composed of a buffer and acetonitrile.

For certain quinoline compounds, such as the 5-hydroxy derivative of 2-amino-3-methylimidazo[4,5-f]quinoline, standard HPLC setups can present challenges due to the chelating properties of the analyte. In such cases, specialized non-metallic tubing and columns, along with a BRP-1 stationary phase, have been successfully employed to achieve sharp, single peaks.

Based on these findings, a typical HPLC method for this compound would likely involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and/or methanol with an aqueous buffer (e.g., phosphate or acetate) to ensure good peak shape and resolution. The detection is commonly performed using a UV detector, as quinoline structures are chromophoric.

Table 1: Illustrative HPLC Parameters for Analysis of Related Quinoline Derivatives

| Compound | Column | Mobile Phase | Detection | Reference |

| 2-Substituted Quinolines | C18 | Gradient: Acetonitrile and Sodium Phosphate Buffer (pH 5.2) | Diode Array Detector (DAD) | researchgate.net |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Not specified | Methanol:Acetonitrile (80:20) | Not specified | |

| 2-Chloromethyl-4-methyl quinazoline | Inertsil ODS 3V | Buffer and Acetonitrile | Not specified | |

| 5-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline | BRP-1 (non-metallic) | Not specified | Not specified | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for monitoring reaction progress, identifying compounds, and determining their purity. For the synthesis of quinoline derivatives, TLC is an indispensable tool.

In the synthesis of various 4-chloro quinolines, TLC is routinely used to monitor the reaction's completion. The stationary phase is typically silica (B1680970) gel (often on aluminum-backed plates, designated as silica gel GF254), and the mobile phase is a mixture of non-polar and polar organic solvents. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and ethyl acetate. The choice of the solvent ratio is critical for achieving good separation of the product from starting materials and byproducts.

For instance, in the synthesis of 2,4-diphenylquinolines, reaction progress was monitored by TLC on silica gel plates. Similarly, the purification of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involved TLC analysis on silica gel plates.

The visualization of the separated spots on a TLC plate is typically achieved under UV light (at 254 nm), where the conjugated quinoline ring system absorbs UV radiation and appears as dark spots on a fluorescent background.

While a specific Rf (retention factor) value for this compound is not documented in the provided context, the Rf values for other substituted quinolines have been reported. For example, in the synthesis of various phenoxyquinolines, Rf values were recorded using petroleum ether and ethyl acetate mixtures. These values are highly dependent on the exact structure of the compound and the specific mobile phase composition. For this compound, one would expect the Rf value to be influenced by the polarity imparted by the chloro and methoxy groups.

Table 2: Illustrative TLC Conditions for Analysis of Related Quinoline Derivatives

| Compound/Reaction | Stationary Phase | Mobile Phase (Eluent) | Visualization | Reference |

| Synthesis of 4-Chloro Quinolines | Silica Gel | Not specified | Not specified | |

| Synthesis of 2,4-Diphenylquinolines | Silica Gel | Petroleum Ether:Ethyl Acetate | UV Light | |

| Analysis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | Silica Gel GF254 | Not specified | Not specified | |

| 2-(Naphthalen-2-yloxy)quinoline | Silica Gel | Hexane:Ethyl Acetate (50:1) | UV Light | rsc.org |

| 4-(Quinolin-2-yloxy)benzonitrile | Silica Gel | Hexane:Ethyl Acetate (50:1) | UV Light | rsc.org |

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized molecular geometry, where the molecule is in its lowest energy state.

For related quinoline compounds, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. For example, in a study on 2-(4-methoxybenzyloxy)-4-methylquinoline, the optimized geometry was calculated, and the total energy was found to be -901.5965 Hartrees. In another instance, the crystal structure of 4-chloro-2,5-dimethylquinoline revealed that the non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.009 Å. Such calculations for this compound would similarly predict its most stable three-dimensional conformation.

Table 1: Illustrative Optimized Geometrical Parameters of a Quinoline Derivative (Data from a related compound)

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |

|---|---|---|

| Bond Length (C-Cl) | 1.75 Å | 1.74 Å |

| Bond Length (C-O) | 1.36 Å | 1.35 Å |

| Bond Angle (C-N-C) | 117.5° | 117.8° |

| Dihedral Angle (Quinoline Ring) | ~0° | ~0° |

This table is illustrative and based on typical values for similar chloro-methoxy-quinoline structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's electronic stability and reactivity.

A smaller energy gap suggests that the molecule is more reactive and can be easily excited. For instance, in the analysis of 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be 3.75 eV for the trans conformer. The HOMO is typically localized over the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions. For this compound, the electron-rich methoxy group and the quinoline ring would likely contribute significantly to the HOMO, while the chloro-substituted part might influence the LUMO.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Data from a related quinoline derivative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.52 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.37 |

| Ionization Potential (I) | 6.52 |

| Electron Affinity (A) | 2.15 |

| Hardness (η) | 2.185 |

| Softness (S) | 0.229 |

| Electronegativity (χ) | 4.335 |

| Electrophilicity Index (ω) | 4.296 |

This table is based on representative values for similar quinoline systems as seen in studies like that of 2-(4-methoxybenzyloxy)-4-methylquinoline.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The ESP map illustrates the charge distribution, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions show positive potential and are prone to nucleophilic attack. Green areas represent neutral potential. For a molecule like this compound, the nitrogen atom of the quinoline ring and the oxygen of the methoxy group would likely be centers of negative potential (red), making them sites for electrophilic interaction. The hydrogen atoms and regions near the electron-withdrawing chlorine atom might exhibit positive potential (blue).

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It helps in understanding charge transfer, delocalization of electron density, and hyperconjugative interactions. For related quinoline derivatives, NBO analysis has been used to study the stabilization energies associated with electron delocalization from lone pairs of oxygen and nitrogen to antibonding orbitals.

Natural Localized Orbital (NLO) analysis is often used in the context of calculating properties like hyperpolarizability.

First-order hyperpolarizability (β₀) is a measure of a molecule's nonlinear optical (NLO) properties. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Theoretical calculations of β₀ are often performed using DFT methods. The magnitude of hyperpolarizability is related to the intramolecular charge transfer within the molecule. For quinoline derivatives, the presence of both electron-donating (like methoxy) and electron-withdrawing (like chloro) groups can lead to enhanced NLO properties. The calculated β₀ value for a related compound, 2-chloro-7-methylquinoline-3-carbaldehyde, indicates its potential as an NLO material.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing information about their conformational flexibility and interactions with their environment, such as a solvent. For a molecule like this compound, MD simulations could be used to explore the rotational freedom of the methoxy and methyl groups and to understand how the molecule interacts with other molecules in a liquid or solid state. Such simulations are also crucial in drug design to study the binding of a molecule to a biological target.

Prediction of Spectroscopic Parameters via Computational Models

Computational spectroscopy has become an indispensable tool for predicting the spectroscopic properties of molecules, offering a non-invasive method to probe molecular structures. frontiersin.org Density Functional Theory (DFT) is a prominent quantum chemical method used for these predictions, providing a balance between accuracy and computational cost. frontiersin.orgacadpubl.eu Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular geometry and calculate vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). acadpubl.eunih.gov

For quinoline derivatives, these computational methods have demonstrated a high degree of accuracy. Theoretical calculations allow for the assignment of fundamental vibrational modes. acadpubl.eu For instance, in a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations at the B3LYP/cc-pVQZ level predicted C-H stretching vibrations between 3072 cm⁻¹ and 3114 cm⁻¹, which correlated well with experimental FT-Raman spectra. dergipark.org.tr Similarly, the Gauge Invariant Atomic Orbitals (GIAO) method is frequently used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts, which show excellent agreement with experimental data when appropriate solvent models are used. dergipark.org.tr

The Time-Dependent DFT (TD-DFT) method is utilized to calculate the electronic transitions that correspond to UV-Visible absorption spectra. nih.gov For a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, TD-DFT calculations successfully predicted absorption peaks that aligned with experimental findings. nih.gov These computational approaches are crucial for confirming molecular structures and interpreting complex experimental spectra. The accuracy of these predictions relies on selecting appropriate functionals and basis sets, which should be validated against experimental data where possible. frontiersin.org

| Spectroscopic Parameter | Computational Method | Typical Predicted Values for Quinoline Derivatives | Reference Compound Example |

| FT-IR Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | C-H stretch: ~3000-3100 cm⁻¹, C=C stretch: ~1600-1640 cm⁻¹ | 2-(4-methoxybenzyloxy)-4-methylquinoline acadpubl.eu |

| ¹H and ¹³C NMR Chemical Shifts | DFT with GIAO | Aromatic Protons: ~7.0-8.5 ppm, Methyl Protons: ~2.5 ppm | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate nih.gov |

| UV-Vis Absorption Maxima (λmax) | TD-DFT | ~230-320 nm | 2-formyl-6-methoxy-3-carbethoxy quinoline nih.gov |

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are instrumental in establishing structure-property and structure-activity relationships (SAR/QSAR), which are vital for designing molecules with specific desired characteristics. nih.govresearchgate.net These models correlate the chemical structure of a compound with its physicochemical properties or biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on quinoline derivatives have been developed to predict their potential as therapeutic agents. nih.govnih.gov These models often use comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to generate 3D contour maps. These maps highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. For example, a QSAR model for styrylquinoline derivatives showed that electronegative groups in certain positions were favorable for anticancer activity, as indicated by red contours in CoMSIA electrostatic maps. For this compound, such models would suggest that the chloro group at position 4 and the methoxy group at position 5 significantly modulate the molecule's electronic and steric profile, thereby influencing its interactions with biological targets.

Another powerful tool is the analysis of the Molecular Electrostatic Potential (MEP) surface. The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). nih.govresearchgate.net For quinoline derivatives, the MEP surface helps identify sites prone to electrophilic and nucleophilic attack. The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group are typically identified as electron-rich regions, representing potential sites for hydrogen bonding. nih.gov This analysis provides critical insights into the molecule's reactivity and intermolecular interaction patterns. nih.gov

| Theoretical Model | Information Derived | Relevance to this compound |

| QSAR/CoMFA/CoMSIA | Correlates molecular descriptors (steric, electrostatic) with biological activity. nih.gov | Predicts how the chloro, methoxy, and methyl groups contribute to or detract from potential biological efficacy. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density and reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net | Identifies the quinoline nitrogen and methoxy oxygen as potential hydrogen bond acceptors, influencing intermolecular interactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic properties, chemical reactivity, and the energy gap, which relates to molecular stability. acadpubl.eu | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's kinetic stability and charge transfer potential. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. nih.govnih.gov This simulation is crucial for understanding the potential mechanism of action of a compound at a molecular level. For quinoline derivatives, docking studies have been extensively performed to evaluate their binding affinity against various therapeutic targets, including enzymes and receptors involved in cancer, HIV, and inflammation. nih.govproquest.comnih.gov

In these simulations, a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol, with more negative scores indicating stronger binding. nih.govresearchgate.net The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the target's active site. nih.govnih.gov

For instance, docking studies of quinoline derivatives as HIV reverse transcriptase inhibitors showed that chloro-substituted compounds could achieve high docking scores (e.g., -10.67 kcal/mol) and form key interactions with residues like LYS 101 and TRP 229. nih.gov Similarly, in studies targeting cancer-related kinases, the quinoline scaffold often engages in hydrophobic interactions and forms hydrogen bonds with critical residues in the ATP-binding pocket. nih.govnih.gov The 4-chloro and 5-methoxy substituents on the quinoline ring of the title compound would play a significant role in these interactions, potentially forming specific hydrogen bonds or hydrophobic contacts that enhance binding affinity and selectivity for a particular target. researchgate.netresearchgate.net

| Target Protein (PDB ID) | Therapeutic Area | Docking Score (kcal/mol) of Related Quinoline Derivatives | Key Interacting Residues |

| HIV Reverse Transcriptase (4I2P) | Antiviral (HIV) | -9.96 to -10.67 | LYS 101, TYR 188, PHE 227, TRP 229 nih.gov |

| Cyclooxygenase-1 (COX-1) | Anti-inflammatory | -5.87 to -8.56 | N/A proquest.com |

| c-Met Kinase | Anticancer | N/A | Met¹¹⁶⁰, Tyr¹¹⁵⁹ nih.gov |

| COVID-19 Main Protease (6LU7) | Antiviral (COVID-19) | -5.4 to -8.1 | N/A researchgate.net |

| Tubulin (Colchicine Site) | Anticancer | -8.43 | Alaβ250, Leuβ255, Lysβ352 nih.gov |

Conclusion

4-Chloro-5-methoxy-2-methyl-quinoline represents a strategically important molecule in the field of medicinal chemistry. Its synthesis, leveraging well-established quinoline-forming reactions, and its versatile reactivity, primarily centered around the nucleophilic displacement of the 4-chloro substituent, make it an invaluable intermediate for the generation of diverse chemical libraries. The quinoline (B57606) scaffold itself is a proven pharmacophore, and the specific substitution pattern of this compound offers a unique starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases. Further exploration of the derivatives of this compound holds significant potential for the discovery of new and effective medicines.

Pharmacological and Biological Activity Investigations of 4 Chloro 5 Methoxy 2 Methyl Quinoline and Its Derivatives

Anticancer Activity Research

Quinoline (B57606) and its derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in various natural products and biologically active compounds. scispace.comnih.gov Researchers have synthesized and evaluated numerous quinoline derivatives for their potential as anticancer agents. researchgate.netnih.gov Studies have focused on the antiproliferative activities of these compounds against various cancer cell lines and the underlying molecular mechanisms of their action. nih.govnih.gov The structural versatility of the quinoline scaffold allows for modifications that can lead to compounds with enhanced potency and selectivity against cancer cells. nih.govresearchgate.net

The initial phase of anticancer drug discovery often involves screening compounds for their ability to inhibit the growth of or kill cancer cells in a laboratory setting. This is known as in vitro cytotoxicity evaluation. Derivatives of 4-Chloro-5-methoxy-2-methyl-quinoline have been assessed against several human cancer cell lines to determine their antiproliferative potency, often measured by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Derivatives of the core quinoline structure have demonstrated significant cytotoxic effects against the HCT116 human colorectal carcinoma cell line. For instance, a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), showed an IC50 value of 23 µg/mL against HCT-116 cells. nih.gov Another study focused on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which exhibited potent cytotoxicity against HCT116 cells with an IC50 value of 0.35 µM. nih.govacs.org This particular derivative's cytotoxicity was reported to be 17 times higher than that of the natural product neocryptolepine (B1663133). nih.govacs.org Similarly, the compound 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline was found to have potent inhibitory activity against HCT-116 cells, with an IC50 value of 0.68 µmol/L. researchgate.net The quinoline-chalcone derivative, compound 12e, also displayed inhibitory potency against HCT-116 cells, recording an IC50 value of 5.34 µM. researchgate.net

Table 1: Cytotoxicity of Quinoline Derivatives in HCT116 Cells

| Compound Name | IC50 Value | Citation(s) |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | 0.35 µM | nih.gov, acs.org |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline | 0.68 µM | researchgate.net |

| Compound 12e (quinoline-chalcone derivative) | 5.34 µM | researchgate.net |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | 23 µg/mL | nih.gov |

The MCF-7 breast adenocarcinoma cell line has also been a target for evaluating the anticancer potential of quinoline derivatives. The BAPPN derivative was found to be highly effective against MCF-7 cells, with a low IC50 value of 3.1 µg/mL. nih.gov In another study, a series of novel quinoline-chalcone derivatives were synthesized and evaluated, with compound 12e showing an IC50 value of 5.21 µM against MCF-7 cells. researchgate.net Research on other quinoline-chalcone hybrids has also identified compounds with potent activity against breast cancer cells, with some analogues showing IC50 values of less than 1.05 µM. rsc.org

Table 2: Cytotoxicity of Quinoline Derivatives in MCF-7 Cells

| Compound Name | IC50 Value | Citation(s) |

| Compound 12e (quinoline-chalcone derivative) | 5.21 µM | researchgate.net |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | 3.1 µg/mL | nih.gov |

The A549 lung carcinoma cell line has been utilized to test the cytotoxicity of various quinoline compounds. The BAPPN derivative demonstrated an IC50 value of 9.96 µg/mL against A549 cells. nih.gov In a separate study, a series of new 8-methoxyquinoline-5-sulfonamides were synthesized and tested against A549 cells, among others. mdpi.com While specific IC50 values for the 8-methoxy derivatives were provided, the study highlighted a related compound, an 8-hydroxyquinoline-5-sulfonamide (compound 3c), as showing the highest activity against all tested cancer lines, including A549. mdpi.com

Table 3: Cytotoxicity of Quinoline Derivatives in A549 Cells

| Compound Name | IC50 Value | Citation(s) |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | 9.96 µg/mL | nih.gov |

Understanding the mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Research into quinoline derivatives has delved into their molecular targets and the cellular pathways they modulate to inhibit cancer cell growth and induce cell death.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Several derivatives of the quinoline scaffold have been shown to induce apoptosis in cancer cells.

Studies on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline revealed that it induces apoptosis in HCT116 and Caco-2 colorectal cancer cells. nih.govnih.govacs.org The mechanism involves arresting the cell cycle at the G2/M phase, promoting the production of reactive oxygen species (ROS), and reducing the mitochondrial membrane potential. nih.govnih.govacs.org Further analysis showed that this compound modulates the PI3K/AKT/mTOR signaling pathway and upregulates the expression of cleaved-caspase 9, indicating activation of the mitochondrial apoptosis pathway. nih.govnih.govacs.org

Similarly, the quinoline-chalcone derivative known as compound 12e was found to induce apoptosis in MGC-803 gastric cancer cells. researchgate.net It arrested the cell cycle at the G2/M phase and significantly increased the levels of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP. researchgate.net This compound's pro-apoptotic effect was also linked to a significant induction of ROS. researchgate.net

The derivative BAPPN was also shown to exert its cytotoxic action through the induction of apoptosis. nih.gov Its mechanism involves the upregulation of the apoptotic proteins caspase-3 and the tumor suppressor protein p53. nih.gov Another quinoline derivative, CQAH, induced apoptosis in HCT116 cells by enhancing the cleavage of caspase-3 and PARP and reducing the expression of anti-apoptotic proteins. scispace.com

Mechanistic Investigations of Antitumor Effects

Inhibition of Specific Enzymes (e.g., Topoisomerases)

Topoisomerases are crucial enzymes that manage the topological states of DNA and are validated targets for cancer chemotherapy. mdpi.comnih.gov Agents that interfere with their function can be classified as topoisomerase poisons, which stabilize the transient enzyme-DNA cleavage complex, or as catalytic inhibitors, which block the enzyme's function without generating DNA damage. nih.govacs.org

While direct studies on this compound are limited, research into structurally similar quinoline-based compounds reveals significant activity against these enzymes. For instance, neocryptolepine, an indoloquinoline alkaloid, is known to intercalate into DNA and disrupt the catalytic activity of human topoisomerase II. acs.org This interference leads to downstream cellular consequences such as cell cycle arrest. acs.org

Further research into novel heterocyclic systems has identified various quinoline derivatives as potent topoisomerase inhibitors. A series of pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I (topo I) and topoisomerase IIα (topo IIα). mdpi.com In this study, compound 2E demonstrated particularly strong inhibition of topo IIα, with 88.3% inhibition, comparable to the well-known topoisomerase inhibitor etoposide (B1684455) (89.6% inhibition). mdpi.com Similarly, certain triazolo[4,3-c]quinazoline derivatives have been identified as intercalative Topo II catalytic inhibitors. nih.gov Compound 16 from this series was found to block the formation of relaxed DNA at a concentration of 10 μM. nih.gov These findings underscore the potential of the quinoline scaffold as a foundational structure for developing novel topoisomerase inhibitors. mdpi.comnih.gov

| Compound Class | Specific Compound | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-f]quinolines | Compound 2E | Topoisomerase IIα | 88.3% inhibition | mdpi.com |

| Triazolo[4,3-c]quinazolines | Compound 16 | Topoisomerase II | Catalytic inhibition at 10 μM | nih.gov |

| Indoloquinoline Alkaloids | Neocryptolepine | Topoisomerase II | Interferes with catalytic activity | acs.org |

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov Its frequent dysregulation in various human cancers makes it a prime target for therapeutic intervention. mdpi.comresearchgate.netatlantis-press.com

The quinoline scaffold is a key component in the development of inhibitors targeting this pathway. atlantis-press.comnih.gov For example, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49 ), a derivative based on the neocryptolepine core structure, has demonstrated cytotoxic effects on colorectal cancer cells by modulating the PI3K/Akt/mTOR pathway. acs.orgnih.gov Western blot analysis revealed that this compound down-regulated the expression levels of PI3KCA and phosphorylated Akt (p-Akt) in HCT116 and Caco-2 cancer cells. nih.gov Molecular docking studies further supported these findings, suggesting that PI3KCA is a direct target. The docking model indicated a stable hydrogen bond interaction between the oxygen atom on the methoxy (B1213986) group of the compound and the amino acid lysine (B10760008) 802 in the PI3KCA receptor. nih.gov

The development of dual PI3K/mTOR inhibitors is an active area of research, with many investigational drugs, such as dactolisib (B1683976) and BGT-226, featuring an imidazo[4,5-c]quinoline core. nih.gov The synthesis of precursors like 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline highlights the strategic use of the chloro-methoxy-methyl-quinoline framework to build more complex molecules designed to inhibit the PI3K/mTOR pathway. atlantis-press.com

| Compound | Cell Lines | Pathway Targeted | Key Finding | Reference |

|---|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) | HCT116, Caco-2 | PI3K/Akt/mTOR | Down-regulation of PI3KCA and p-Akt expression | nih.gov |

| Dactolisib (BEZ-235) | Various cancer models | PI3K/mTOR | Potent antiproliferative activity | nih.gov |

| BGT-226 | Various cancer models | PI3K/mTOR | Reduced in vitro and in vivo cancer cell growth | nih.gov |

Disruption of Cell Proliferation, Migration, and Angiogenesis

The ability of cancer cells to proliferate uncontrollably, migrate to new locations, and induce the formation of new blood vessels (angiogenesis) are hallmarks of malignancy. Quinoline derivatives have shown promise in disrupting these processes.

A study on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49 ) found that it significantly inhibited both the proliferation and migration of colorectal cancer cells. acs.orgnih.gov The compound was effective at inhibiting the formation of HCT116 and Caco-2 cell clones in a plate clone formation assay, demonstrating its antiproliferative capabilities. acs.orgnih.gov

In the context of angiogenesis, which is driven by growth factors like VEGF, FGF, and PDGF, multi-angiokinase inhibitors have shown significant clinical benefits. scienceopen.com A novel series of 4-oxyquinoline derivatives were developed as potent angiokinase inhibitors targeting VEGFRs, FGFRs, and PDGFRβ. scienceopen.com The lead compound from this series, WXFL-152 , was found to inhibit the proliferation of vascular endothelial cells by blocking these key signaling pathways. scienceopen.com Similarly, certain 4-arylchromene derivatives have been identified as having high potential to inhibit blood vessel formation in vivo, adding to the evidence that compounds targeting microtubule dynamics can also possess anti-angiogenic properties. nih.gov

Cell Cycle Arrest Mechanisms

Interference with the cell cycle is a common mechanism for anticancer drugs. By halting cell division, these agents can prevent tumor growth and induce cell death. Several quinoline derivatives have been shown to induce cell cycle arrest, frequently at the G2/M phase.

For example, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49 ) was found to cause a significant, concentration-dependent arrest of colorectal cancer cells at the G2/M phase. acs.orgnih.gov After 24 hours of treatment with 0.4 μM of the compound, the percentage of HCT116 cells in the G2/M phase increased from 15.21% to 82.53%, and for Caco-2 cells, it increased from 23.22% to 86.48%. acs.orgnih.gov This arrest is linked to the compound's effect on the PI3K/Akt/mTOR pathway, which in turn regulates cell cycle proteins like CDK1 and cyclin B1. nih.gov

This G2/M arrest is a recurring theme among bioactive quinoline-based compounds. A study on (E)-3-[3-(4-methoxyphenyl) qui-nolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (compound 58 ) also reported a concentration and time-dependent cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov This effect was accompanied by the downregulation of key cell cycle proteins including CDC25c, CDK1, and cyclin B1. nih.gov In contrast, some 4-anilino-8-hydroxy-2-phenylquinoline derivatives were found to induce cell cycle arrest in the S-phase, indicating that the specific substitution pattern on the quinoline ring can alter the precise mechanism of action. nih.gov

| Compound | Cell Line | Phase of Arrest | Key Findings | Reference |

|---|---|---|---|---|

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) | HCT116 | G2/M | Increase from 15.21% to 82.53% of cells in G2/M at 0.4 μM | acs.orgnih.gov |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) | Caco-2 | G2/M | Increase from 23.22% to 86.48% of cells in G2/M at 0.4 μM | acs.orgnih.gov |

| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (compound 58) | MDA-MB-231 | G2/M | 36% of cells arrested in G2/M phase with 5 μM treatment | nih.gov |

| 4-anilino-8-hydroxy-2-phenylquinoline derivative (compound 11) | Not specified | S-phase | Growth inhibition due to accumulation in S-phase | nih.gov |

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Compounds that inhibit tubulin polymerization disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The colchicine (B1669291) binding site on tubulin is a key target for many such inhibitors. nih.govnih.gov

Several classes of quinoline and quinazoline (B50416) derivatives have been developed as potent tubulin polymerization inhibitors that act on the colchicine site. nih.govnih.gov For instance, a series of quinazoline-4-(6-methoxytetrahydroquinoline) analogues were designed for this purpose. nih.gov Compound 4a4 from this series exhibited extremely potent antiproliferative activities, with IC50 values ranging from 0.4 to 2.7 nM across four human cancer cell lines. nih.gov A co-crystal structure confirmed that compound 4a4 binds directly to the colchicine site on tubulin. nih.gov

Similarly, modification of a 2-methyl-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)quinazoline lead compound produced a series of 4-(N-cycloamino)quinazolines that act as tubulin polymerization inhibitors. nih.govacs.orgresearchgate.net The most potent of these, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) , showed a high potency against tubulin assembly (IC50 of 0.77 μM) and significantly inhibited colchicine binding by 99% at a 5 μM concentration. nih.gov These studies demonstrate that the quinoline and related quinazoline scaffolds are effective frameworks for designing potent microtubule-destabilizing agents. nih.govnih.gov

Evaluation of EZH2 Inhibitory Potential (for related 5-methoxyquinoline (B23529) derivatives)

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). nih.govnih.gov EZH2 catalyzes the methylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes. nih.gov Overexpression or over-activation of EZH2 is linked to the progression of many cancers, making it a promising therapeutic target. nih.govmdpi.com

In an effort to discover novel EZH2 inhibitors with new structural scaffolds, a series of 5-methoxyquinoline derivatives were synthesized and evaluated. nih.govnih.gov This research led to the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) , which was identified as a promising lead compound. nih.govnih.gov Compound 5k displayed a half-maximal inhibitory concentration (IC50) value of 1.2 μM against EZH2. nih.govnih.gov Furthermore, it was shown to decrease the global levels of H3K27me3 in cells and exhibited good anti-viability activity against two tumor cell lines. nih.gov The discovery of this 5-methoxyquinoline derivative as an EZH2 inhibitor is significant, as it introduces a new chemical class for targeting this key epigenetic regulator. nih.govnih.gov

| Compound | Target | IC50 Value | Cellular Effect | Reference |

|---|---|---|---|---|

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) | EZH2 | 1.2 μM | Decreased global H3K27me3 levels | nih.govnih.gov |

| N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine (1) | EZH2 | 28 μM | Initial compound with low potency | nih.gov |

Investigation of HIV Integrase Inhibition (for quinoline-based compounds)

The Human Immunodeficiency Virus (HIV) integrase is an essential enzyme for viral replication, responsible for integrating the viral DNA into the host cell's genome. nih.gov It has become a crucial target for antiretroviral therapy. nih.gov A class of compounds known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs) function by binding to a site on the integrase dimer interface, which is distinct from the catalytic site. nih.govnsf.gov This binding induces an aberrant hyper-multimerization of the integrase enzyme, disabling its function and potently inhibiting HIV-1 replication. nih.govnsf.gov

Quinoline-based compounds have emerged as an important class of ALLINIs. nih.govnsf.gov These inhibitors have been shown to be particularly effective during the late stage of viral replication. nih.gov Medicinal chemistry efforts have led to the optimization of these quinoline scaffolds. For example, an early quinoline compound was improved to yield LEDGIN-6 , which inhibited the interaction between integrase and the host protein LEDGF/p75 with an IC50 of 1.37 ± 0.36 μM and showed antiviral activity at 2.35 ± 0.28 μM. nih.gov Further optimization led to compounds like BI-1001 , which had an in vitro IC50 of 28 nM and an antiviral EC50 of 450 nM. nih.gov The versatility and "druggability" of the quinoline nucleus have made it a privileged structure in the search for new HIV integrase inhibitors. nih.govnih.gov

Antimicrobial Activity Research

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. nih.govresearchgate.net Researchers have extensively modified this core to develop new therapeutic agents, addressing challenges like drug resistance. nih.gov Investigations into derivatives of this compound have revealed notable antimicrobial properties.

Derivatives of the quinoline structure have been synthesized and evaluated for their effectiveness against various pathogenic bacteria. mdpi.com A study involving quinoline-based hydroxyimidazolium hybrids showed that these compounds had limited activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values generally at or above 50 µg/mL. mdpi.com

However, significant efficacy was observed against Gram-positive bacteria, particularly Staphylococcus aureus. mdpi.com In one study, a hybrid compound featuring a 6-methyl substituent demonstrated potent anti-staphylococcal activity with a MIC value of 2 µg/mL. mdpi.com Another series of quinoline derivatives, specifically those derived from ciprofloxacin (B1669076), also showed good antibacterial activity against both Gram-negative and Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, a ciprofloxacin derivative exhibited an MIC of 8 µg/mL against the MRSA strain ATCC33591. nih.gov

The antibacterial activity of quinoline-based hydroxyimidazolium hybrids is detailed in the table below.

| Compound ID | Substituent | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | S. aureus (MIC, µg/mL) | M. tuberculosis H37Rv (MIC, µg/mL) |

| 7a | 6-Methoxy | >50 | 50 | 25 | 25 |

| 7b | 6-Methyl | >50 | 50 | 2 | 10 |

| 7c | 8-Methyl | >50 | >50 | 25 | 25 |

| 7d | 7-Chloro | >50 | >50 | 25 | 25 |

The quinoline framework is integral to many compounds with antifungal properties. researchgate.netmdpi.com Research into quinoline-based hydroxyimidazolium hybrids has demonstrated significant activity against fungal pathogens like Cryptococcus neoformans. mdpi.com

In these studies, structure-activity relationships were observed. For example, hybrids with an O-butylated quinoline core (like 7a-d) were generally more potent than their N-butylated counterparts (7e-h). mdpi.com A compound with an 8-methyl substituent (7c) and another with a 7-chloro substituent (7d) both showed the highest antifungal activity against C. neoformans, each with an MIC value of 15.6 µg/mL. mdpi.com The methoxy group at the C-6 position (compound 7a) resulted in relatively lower, yet still notable, activity compared to the methyl group at the same position. mdpi.com Other research has also confirmed the good antifungal activity of various fluorinated quinoline analogs against a range of phytopathogenic fungi. mdpi.com

The antifungal activity of quinoline-based hydroxyimidazolium hybrids against C. neoformans is summarized below.

| Compound ID | Substituent | C. neoformans (MIC, µg/mL) |

| 7a | 6-Methoxy | 31.25 |

| 7b | 6-Methyl | 31.25 |

| 7c | 8-Methyl | 15.62 |

| 7d | 7-Chloro | 15.62 |

Other Pharmacological Investigations

Beyond antimicrobial effects, quinoline derivatives are being explored for their potential to modulate key biological targets involved in other diseases.

Modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) are under investigation as potential treatments for central nervous system (CNS) disorders, including anxiety and schizophrenia. nih.gov A significant breakthrough in this area was the discovery of highly selective negative allosteric modulators (NAMs) that bind to a site within the receptor's transmembrane domain, rather than the glutamate binding site. nih.govacs.org

While direct studies on this compound are not specified, the broader class of quinoline derivatives has been a template for developing receptor antagonists. For instance, a 2-phenylquinoline (B181262) template was used to develop potent antagonists for the neurokinin-3 and neurokinin-2 receptors. nih.gov Given the therapeutic interest in mGluR5 antagonists for treating addiction and anxiety disorders, the quinoline scaffold represents a viable starting point for designing novel modulators. nih.gov The development of selective mGluR5 NAMs has provided tools to explore their therapeutic potential further. nih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation and are considered important targets for cancer therapy. ekb.egnih.gov The inhibition of HDACs is a promising strategy for treating various cancers. nih.gov

A compound closely related to the subject, 4-Chloro-6-methoxy-2-methyl-quinoline, has been identified as an inhibitor of HDACs. biosynth.com The broader quinoline scaffold is a common feature in the design of new HDAC inhibitors. ekb.eg For example, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were synthesized and evaluated as potent HDAC inhibitors. nih.gov The most effective compound from this series, 21g, showed an IC₅₀ value of 0.050 µM, which was three times more potent than the established HDAC inhibitor Vorinostat. nih.gov This highlights the potential of the quinoline structure as a core element in developing new and effective anticancer agents that function through HDAC inhibition. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Drug Design Principles

Systematic Scaffold Modifications and Their Impact on Bioactivity

The biological activity of quinoline (B57606) derivatives can be significantly altered through systematic modifications of the core scaffold. The characteristics and position of each substituent play a crucial role in the functionality of the synthesized compounds. nih.gov Research into various quinoline-based molecules demonstrates that even minor changes can lead to substantial differences in potency and selectivity.

For instance, in the development of Enhancer of Zeste Homologue 2 (EZH2) inhibitors based on a 5-methoxyquinoline (B23529) scaffold, modifications at the 2-position of the quinoline ring were systematically explored. Starting with a lead compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, which had a modest IC₅₀ value of 28 μM, various substituents were introduced at the C-2 position. The results indicated that introducing a 1-methyl-1,4-diazepane group at this position yielded the most active compound in the series, both at the enzymatic and cellular levels. nih.gov